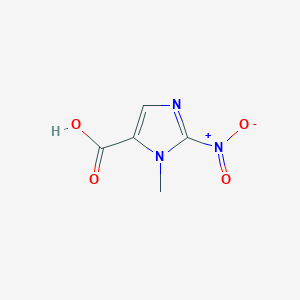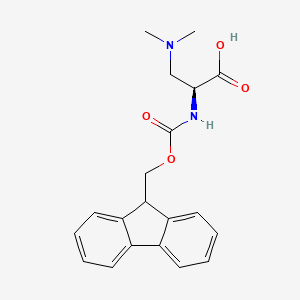
2,6-Difluoro-4-hydrazinylpyridine
Descripción general
Descripción
2,6-Difluoro-4-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H5F2N3 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
2,6-Difluoro-4-hydrazinylpyridine and its derivatives are utilized in various synthesis and coordination chemistry applications. These compounds serve as ligands and are involved in creating complex metal structures. They exhibit unique properties due to the presence of nitrogen and fluorine atoms, which influence their bonding and reactivity with other elements.
- Ligand Synthesis : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, closely related to this compound, have been used as ligands for over 15 years. These compounds have specific advantages and disadvantages compared to the more widely investigated terpyridines, such as in the creation of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Material Science and Polymer Synthesis
The unique properties of this compound and related compounds make them suitable for material science applications, particularly in the synthesis of partially fluorinated polymers with diverse architecture.
- Polymer Precursors : The X-ray structure analysis of a compound closely related to this compound, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, has shown its potential in synthesizing monomers for linear and network polymers (Peloquin et al., 2019).
Organic Synthesis
This compound plays a significant role in organic synthesis, particularly in the selective displacement of halogens and the creation of new compounds with tailored properties.
- Selective Halogen Displacement : In organic synthesis, the introduction of a trialkylsilyl group at specific positions on halopyridines, such as 2,4-difluoro- and 2,4,6-trifluoropyridine (closely related to this compound), allows for selective displacement of halogens, demonstrating significant regiocontrol and synthetic value (Schlosser, Rausis, & Bobbio, 2005).
Photophysical and Electrochemical Properties
Compounds similar to this compound exhibit noteworthy photophysical and electrochemical properties, making them suitable for use in OLEDs and as luminescent materials.
- OLEDs and Luminescent Materials : The photophysical properties of mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes, which are closely related to this compound, have been studied. These complexes show potential for use in organic light-emitting diodes (OLEDs) due to their unique emission and electrochemical properties (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).
Catalytic Applications
The structural analogs of this compound can act as catalysts in various chemical reactions, highlighting their versatility in catalytic applications.
- Catalysis in Organic Transformations : Terpyridines and their transition metal complexes, which are related to this compound, have been used in a variety of catalytic applications. These include biochemical and organic transformations, artificial photosynthesis, and polymerization reactions, demonstrating the broad scope and limitations of these compounds in catalytic applications (Winter, Newkome, & Schubert, 2011).
Mecanismo De Acción
Target of Action
The primary targets of the compound 2,6-Difluoro-4-hydrazinylpyridine are currently under investigation. The compound is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
Análisis Bioquímico
Biochemical Properties
2,6-Difluoro-4-hydrazinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including organ damage and altered physiological functions. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical effects and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its role in modulating cellular processes .
Propiedades
IUPAC Name |
(2,6-difluoropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYJJIXZAXMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479263 | |
| Record name | 2,6-Difluoro-4-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-94-0 | |
| Record name | 2,6-Difluoro-4-hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)



